1-Iodo-1H,1H-perfluorohexane

Übersicht

Beschreibung

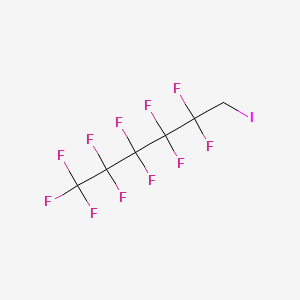

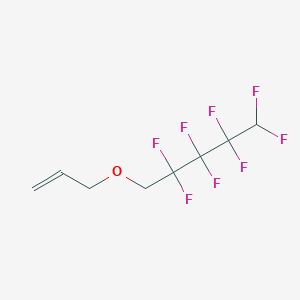

1-Iodo-1H,1H-perfluorohexane is a chemical compound with the molecular formula C6H2F11I. It is known for its unique properties due to the presence of both iodine and perfluorinated alkyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

1-Iodo-1H,1H-perfluorohexane has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies involving fluorinated biomolecules.

Medicine: Research into fluorinated pharmaceuticals often involves this compound as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including surfactants, lubricants, and coatings.

Safety and Hazards

1-Iodo-1H,1H-perfluorohexane should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

This compound is a member of the perfluoroalkyl iodides, a group of chemicals known for their unique properties such as high density, low viscosity, and thermal stability .

Mode of Action

Perfluoroalkyl iodides, in general, are known for their reactivity and are often used in the synthesis of other compounds .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a boiling point of 133°c . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-1H,1H-perfluorohexane. For instance, the compound should be stored at 4°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

1-Iodo-1H,1H-perfluorohexane plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated chain and iodine atom allow it to form complexes with hydrogen-bond acceptors . These interactions can influence the activity of enzymes and proteins, potentially leading to enzyme inhibition or activation. The specific nature of these interactions depends on the biochemical context and the specific biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorinated structure allows it to interact with cell membranes and other cellular components, potentially disrupting normal cellular functions . These effects can vary depending on the concentration of the compound and the type of cells being studied.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is typically stored at refrigerated temperatures to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . These effects can include disruptions in cellular metabolism, changes in gene expression, and potential damage to tissues and organs. It is important to carefully control the dosage when using this compound in animal studies to avoid harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues. The specific metabolic pathways affected by this compound depend on the experimental context and the type of cells or tissues being studied.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Vorbereitungsmethoden

1-Iodo-1H,1H-perfluorohexane can be synthesized through several methods. One common synthetic route involves the iodination of perfluorohexane. This reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom into the perfluorohexane molecule .

Industrial production methods for this compound often involve large-scale iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

1-Iodo-1H,1H-perfluorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide or amine groups, under suitable conditions.

Reduction Reactions: The compound can be reduced to form perfluorohexane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form perfluorohexyl iodide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of perfluoroalkyl derivatives, while reduction reactions typically produce perfluoroalkanes .

Vergleich Mit ähnlichen Verbindungen

1-Iodo-1H,1H-perfluorohexane can be compared with other similar compounds, such as:

Perfluorohexyl iodide: Similar in structure but lacks the hydrogen atoms present in this compound.

1-Iodo-1H,1H,2H,2H-perfluorodecane: A longer-chain analog with additional hydrogen atoms.

The uniqueness of this compound lies in its specific combination of iodine and perfluorinated alkyl groups, which confer distinct reactivity and stability compared to other fluorinated compounds .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-50-2 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)